molecular formula C30H33N5O8S B2597068 N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide CAS No. 309968-21-6

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2597068
CAS No.: 309968-21-6
M. Wt: 623.68
InChI Key: RRLSNIIOVZFFQP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with a 2,5-dimethoxyphenyl group at position 4 and a 3,4,5-trimethoxybenzamide moiety linked via a methyl group at position 2. The sulfur-containing side chain at position 5 consists of a sulfanyl group connected to a carbamoylmethyl group, which is further substituted with a 4-methoxyphenyl carbamate.

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O8S/c1-38-20-9-7-19(8-10-20)32-27(36)17-44-30-34-33-26(35(30)22-15-21(39-2)11-12-23(22)40-3)16-31-29(37)18-13-24(41-4)28(43-6)25(14-18)42-5/h7-15H,16-17H2,1-6H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLSNIIOVZFFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, including the formation of the triazole ring and the introduction of methoxy groups. The general synthetic route can be outlined as follows:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as an aldehyde or ketone.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final compound is obtained by coupling the triazole intermediate with the appropriate benzamide derivative under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, DMAP

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are frequently modified to optimize physicochemical and pharmacological properties. Key structural analogues include:

Compound Name Substituents Key Structural Differences Reference
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones [7–9] Phenylsulfonyl, difluorophenyl Sulfonyl group at position 5; lacks methoxybenzamide and carbamoylmethyl-sulfanyl chains
N-[(E)-2-Chlorobenzylidene]-3-(4-Methylbenzylsulfanyl)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-amine Chlorobenzylidene, 4-methylbenzylsulfanyl, 3,4,5-trimethoxyphenyl Schiff base substituent at position 4; sulfanyl group linked to methylbenzyl
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-Oxoethyl]sulfanyl}-4-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]methyl}-... Benzothiazolylamino-oxoethyl sulfanyl, 2-methoxyphenyl Benzothiazole-containing side chain; 2-methoxyphenyl at position 4
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide Fluorophenyl, methylphenyl-triazole, dihydropyrazole Different heterocyclic core (pyrazole); 1,2,3-triazole substituent

Key Observations :

  • Methoxy Substitutions : The target compound’s 3,4,5-trimethoxybenzamide group enhances electron density and steric bulk compared to simpler phenyl or halophenyl substituents in analogues .
  • Triazole Tautomerism : Similar to compounds [7–9] in , the target compound likely exists in the thione tautomeric form due to the absence of νS-H IR bands and presence of νC=S vibrations (~1250 cm⁻¹) .
Spectroscopic and Crystallographic Comparisons
  • IR Spectroscopy :
    • The target compound’s IR spectrum would show νC=O (carbamate) ~1680 cm⁻¹, νC=S (triazole thione) ~1250 cm⁻¹, and νNH (carbamate) ~3300 cm⁻¹, consistent with analogues .
    • Absence of νC=O in triazole-thiones (e.g., compounds [7–9]) confirms cyclization .
  • Crystallography: While the target compound’s crystal data are unavailable, analogues like the Schiff base derivative () crystallize in a monoclinic system (space group P21/c) with Z = 4, suggesting similar packing efficiency for triazole derivatives .

Biological Activity

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H30N4O6SC_{24}H_{30}N_4O_6S, with a molecular weight of approximately 494.6 g/mol. The structure comprises a triazole ring substituted with various aromatic groups and a sulfanyl group, which may contribute to its biological efficacy.

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. A study on 1,2,4-triazole compounds indicated that they exhibit significant antifungal activity against various fungal strains. The mechanism of action typically involves the inhibition of ergosterol synthesis in fungal cell membranes . While specific data on the compound is limited, its structural similarity to known antifungal triazoles suggests potential efficacy.

Antibacterial Activity

Research has shown that certain triazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the triazole moiety have demonstrated Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli . The compound's unique structure may enhance its interaction with bacterial enzymes or cell wall synthesis pathways.

Anticancer Activity

Triazoles have been explored for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies have shown that triazole-containing compounds can target multiple pathways involved in cancer progression. For example, certain derivatives have been found to inhibit the activity of topoisomerases and DNA gyrases, which are critical for DNA replication in cancer cells . Although specific studies on this compound are scarce, its structural characteristics align with those of other effective anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been highlighted in various studies. Compounds with similar structures have been shown to reduce inflammation markers and inhibit pro-inflammatory cytokines . This suggests that the compound may also possess therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Triazole Derivatives Found that triazole compounds exhibit a broad spectrum of biological activities including antibacterial and antifungal effects. The structure-activity relationship indicated that substitutions at specific positions enhance activity against pathogens .
Anticancer Evaluation A series of triazole derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth .
Anti-inflammatory Research Investigated the effects of triazole compounds on inflammatory markers in vitro, demonstrating significant reductions in cytokine levels .

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